- A standard reaction condition and a single HPLC separation system are sufficient for estimation of monolignol biosynthetic pathway enzyme activitiesPlanta, 2012, 236(3), 879-885,
Cas no 30802-02-9 (Feruloyl-CoA)

Feruloyl-CoA structure
Nombre del producto:Feruloyl-CoA
Número CAS:30802-02-9
MF:C31H44N7O19P3S
Megavatios:943.70
CID:4745283
Feruloyl-CoA Propiedades químicas y físicas
Nombre e identificación
-
- Feruloyl coenzyme A
- Coenzyme A, S-ester with 4-hydroxy-3-methoxythiocinnamic acid (8CI)
- Coenzyme A, S-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- Feruloyl coenzyme A
- Feruloyl-CoA
-
- Renchi: InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+
- Clave inchi: GBXZVJQQDAJGSO-FNORWQNLSA-N
- Sonrisas: COc1cc(\C=C\C(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OCC2OC(C(O)C2OP(O)(O)=O)n2cnc3c(N)ncnc23)ccc1O
Feruloyl-CoA Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:MgCl2, R:C:37332-51-7, S:H2O, 30 min, 37°C, pH 7.5
1.2R:NH4OAc
1.2R:NH4OAc
Referencia
Métodos de producción 2
Condiciones de reacción
1.1
Referencia
- Biosynthesis of fraxetin from three different substrates using engineered Escherichia coliApplied Biological Chemistry, 2020, 63(1), 55,
Métodos de producción 3
Condiciones de reacción
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
1.2R:NH4OAc, S:H2O
Referencia
- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymesYouji Huaxue, 2015, 35(5), 1052-1059,
Métodos de producción 4
Condiciones de reacción
1.1R:Me2N+=CHCl •Cl-, R:C5H5N, S:THF
1.2S:THF, S:Me(CH2)4Me
2.1R:NaHCO3, S:H2O, S:Me2CO
2.2S:CHCl3
1.2S:THF, S:Me(CH2)4Me
2.1R:NaHCO3, S:H2O, S:Me2CO
2.2S:CHCl3
Referencia
- Synthesis of S-phenyl p-hydroxythiocinnamates as precursors of S-CoA estersBulletin de la Societe Chimique de France, 1987, (1), 143-8,
Feruloyl-CoA Raw materials
Feruloyl-CoA Preparation Products
Feruloyl-CoA Literatura relevante
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
30802-02-9 (Feruloyl-CoA) Productos relacionados
- 1896132-59-4(1-(5-chloro-2-fluorophenyl)cyclopropylmethanol)
- 2034619-29-7(N,N-dimethyl-3-{3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl}aniline)
- 2171590-64-8(5-pentyl-1,8-dioxa-4-azaspiro5.5undecane)
- 1234615-76-9(Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate)
- 1803749-29-2(3-(Bromomethyl)-4-methylphenylhydrazine)
- 2229166-93-0(1-(1-ethynylcyclopropyl)-4-(methoxymethyl)benzene)
- 2229594-58-3(3-amino-2-(5-propylthiophen-2-yl)propan-1-ol)
- 1536127-17-9(4-BROMO-3-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID)
- 1698039-97-2(2-Methyl-5-pyridin-3-yl-1,3-thiazole)
- 1522550-70-4(O-2-(5-chlorofuran-2-yl)-2-methylpropylhydroxylamine)
Proveedores recomendados
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos
